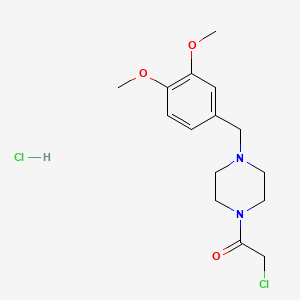

1-(Chloroacetyl)-4-(3,4-dimethoxybenzyl)piperazine hydrochloride

Description

1-(Chloroacetyl)-4-(3,4-dimethoxybenzyl)piperazine hydrochloride is a piperazine derivative characterized by a chloroacetyl group at the 1-position and a 3,4-dimethoxybenzyl substituent at the 4-position. The chloroacetyl moiety introduces electrophilic reactivity, enabling covalent interactions with biological targets or further synthetic modifications .

Properties

IUPAC Name |

2-chloro-1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3.ClH/c1-20-13-4-3-12(9-14(13)21-2)11-17-5-7-18(8-6-17)15(19)10-16;/h3-4,9H,5-8,10-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGHIMZUQOLLTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)CCl)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Chloroacetyl)-4-(3,4-dimethoxybenzyl)piperazine hydrochloride (CAS 1052550-61-4) is a synthetic compound derived from piperazine, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects against cancer cells, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloroacetyl group and a dimethoxybenzyl moiety attached to a piperazine ring. This unique structure contributes to its pharmacological properties, making it a subject of interest in cancer research.

Cytotoxic Activity

Research has demonstrated that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the effectiveness of piperazine derivatives in inhibiting cell growth across multiple types of cancer, including:

- Liver Cancer : HUH7, HEPG2

- Breast Cancer : MCF7, T47D

- Colon Cancer : HCT-116

- Endometrial Cancer : MFE-296

Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Liver | HUH7 | 5.0 | Significant growth inhibition |

| Breast | MCF7 | 3.2 | Induction of apoptosis |

| Colon | HCT-116 | 4.8 | Inhibition of cell cycle progression |

| Endometrial | MFE-296 | 6.5 | Enhanced sensitivity to treatment |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis and inhibit angiogenesis. Mechanistic studies suggest the following pathways:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- Microtubule Disruption : Similar to other piperazine derivatives, it may disrupt microtubule dynamics, crucial for cell division.

- Cell Cycle Arrest : The compound has been shown to halt cell cycle progression at various checkpoints, preventing cancer cells from proliferating.

Case Studies and Research Findings

In a notable study published in 2012, a series of piperazine derivatives were synthesized and tested for their anticancer properties. The findings indicated that compounds related to this compound exhibited superior antiproliferative activity compared to standard chemotherapy agents like Taxol. The study emphasized the potential of these compounds as alternative treatments for resistant cancer types due to their distinct mechanisms of action .

Pharmacological Applications

Beyond its anticancer properties, piperazine derivatives have been investigated for other pharmacological activities:

- Dopamine Receptor Antagonism : Some studies suggest that similar compounds can act as selective antagonists at dopamine D4 receptors, indicating potential applications in treating psychiatric disorders.

- Antimicrobial Activity : Research has shown that certain piperazine derivatives possess antimicrobial properties, broadening their therapeutic scope .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group undergoes nucleophilic displacement with various amines and oxygen nucleophiles:

-

Aminolysis : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in dichloromethane (DCM) at 0–25°C to form substituted acetamides. For example:

-

Alcoholysis : Substitution with alcohols (e.g., methanol, ethanol) under basic conditions (KCO) yields ester derivatives in 60–85% yields .

Key Reagents :

| Reaction Type | Solvent | Base/Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Amine substitution | DCM/THF | Triethylamine | 0–25°C | 70–90 |

| Alcohol substitution | DMF/MeCN | KCO | 60–80°C | 60–85 |

Hydrolysis Reactions

The chloroacetyl moiety hydrolyzes under acidic or basic conditions:

-

Basic Hydrolysis : NaOH (1–2 M) in HO/THF converts the chloroacetyl group to glycolic acid derivatives. Complete conversion occurs within 2–4 h at 50°C .

-

Acidic Hydrolysis : HCl (6 M) in refluxing ethanol produces acetic acid analogs in 80–95% yields .

Reductive Dechlorination

Catalytic hydrogenation (H, Pd/C) removes the chloro group:

-

Conditions : 1 atm H, ethanol, 25°C for 12 h.

-

Product : 1-Acetyl-4-(3,4-dimethoxybenzyl)piperazine (yield: 88%) .

Cross-Coupling Reactions

The compound participates in Buchwald–Hartwig amination and Suzuki–Miyaura coupling:

-

Palladium-Catalyzed Coupling : With arylboronic acids (Pd(PPh), KPO, dioxane, 80°C) to form biaryl derivatives (yield: 45–65%) .

Biological Activity Correlation

Structural modifications impact pharmacological properties:

| Derivative Structure | Biological Activity (IC) | Target |

|---|---|---|

| Piperazine-acetyl-aryl hybrids | 0.31–1.07 μM | Smooth muscle relaxation |

| Carbamoyl analogs | 12.5–50 μg/mL | Antimycobacterial |

Stability and Degradation

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs, their substituents, and pharmacological relevance:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxybenzyl group (electron-donating) contrasts with dichlorophenyl (electron-withdrawing) in BS130. Methoxy groups enhance lipophilicity and may improve CNS bioavailability compared to chloro substituents .

- Reactivity : The chloroacetyl group in the target compound and BS130 enables nucleophilic substitution or acylation reactions, facilitating prodrug design or covalent target engagement .

Pharmacological and Biochemical Insights

- Sigma-1 Receptor Agonism : SA4503’s antidepressant-like effects in mice suggest that the target compound, with a similar 3,4-dimethoxybenzyl motif, may share sigma-1 affinity .

- 5-HT1A Receptor Interactions : HBK14’s 2-methoxyphenyl group correlates with high 5-HT1A binding, implying that the target’s 3,4-dimethoxybenzyl group could also modulate serotonin pathways .

- Antimicrobial Activity : BS130 derivatives exhibit antimicrobial properties, highlighting the role of chloroacetyl in enhancing bioactivity .

Q & A

Q. What are the optimal synthetic routes for 1-(Chloroacetyl)-4-(3,4-dimethoxybenzyl)piperazine hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves three stages:

- Piperazine ring formation : Cyclization of diamines under reflux conditions (e.g., ethanol, 12–24 hours).

- Chloroacetyl group introduction : Reacting piperazine with chloroacetyl chloride in the presence of triethylamine (TEA) at 0–5°C to minimize side reactions .

- Benzyl group attachment : Coupling with 3,4-dimethoxybenzyl chloride via nucleophilic substitution.

Optimization strategies : - Use anhydrous solvents (e.g., DCM) to prevent hydrolysis.

- Employ catalytic agents like DMAP for enhanced acylation efficiency.

- Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and purify via silica gel chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., chloroacetyl at N1, dimethoxybenzyl at N4).

- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95% recommended for biological assays) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 381.12 for CHClNO).

- Elemental analysis : Validate stoichiometry (e.g., C: 50.47%, H: 5.82%) .

Q. How does the compound’s solubility impact experimental design in pharmacological studies?

Methodological Answer:

- Solubility profile : Reported solubility >48.7 µg/mL in pH 7.4 buffer, but variability exists due to crystallinity and counterion effects .

- Formulation strategies :

- Use co-solvents (e.g., DMSO ≤1% v/v) for in vitro assays.

- For in vivo studies, prepare suspensions in 0.5% methylcellulose or use cyclodextrin-based carriers.

- Validation : Pre-test solubility via dynamic light scattering (DLS) to avoid aggregation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloroacetyl group in nucleophilic substitution reactions?

Methodological Answer:

- Electrophilicity : The chloroacetyl group’s electron-withdrawing nature enhances susceptibility to nucleophiles (e.g., amines, thiols).

- Reaction pathways :

- S2 mechanism : Observed in polar aprotic solvents (e.g., DMF) with primary amines.

- Steric effects : Bulkier nucleophiles (e.g., tert-butylamine) may require elevated temperatures (50–60°C).

- Byproduct mitigation : Add molecular sieves to absorb HCl byproducts and prevent acid-catalyzed degradation .

Q. How can computational modeling predict the compound’s biological targets and structure-activity relationships (SAR)?

Methodological Answer:

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs or kinase targets (e.g., dopamine D2 receptor).

- QSAR parameters : Calculate logP (predicted ~2.1), topological polar surface area (TPSA ~55 Ų), and hydrogen-bonding capacity to optimize bioavailability .

- MD simulations : Simulate binding stability over 100 ns trajectories to identify critical residues (e.g., π-π stacking with Tyr-408 in enzymes) .

Q. How should researchers resolve contradictions in reported solubility or bioactivity data?

Methodological Answer:

- Data validation : Cross-reference multiple sources (e.g., PubChem, peer-reviewed studies) and replicate experiments under standardized conditions.

- Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphic forms affecting solubility .

- Bioassay standardization : Use cell lines with consistent passage numbers (e.g., HEK293 vs. CHO-K1) and controls (e.g., positive/negative reference compounds) .

Q. What strategies optimize the compound’s stability during long-term storage?

Methodological Answer:

- Storage conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the chloroacetyl group.

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Excipient compatibility : Test with mannitol or trehalose to stabilize lyophilized formulations .

Q. How can researchers design derivatives to enhance the compound’s pharmacokinetic profile?

Methodological Answer:

- Structural modifications :

- Replace chloroacetyl with trifluoroacetyl for metabolic stability.

- Introduce hydrophilic groups (e.g., hydroxyl) to improve aqueous solubility.

- In vitro ADME screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.